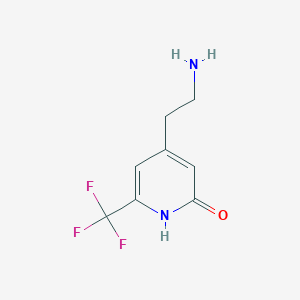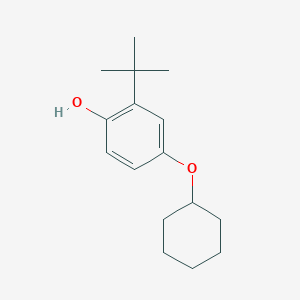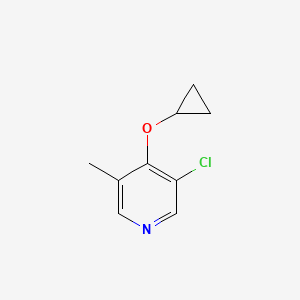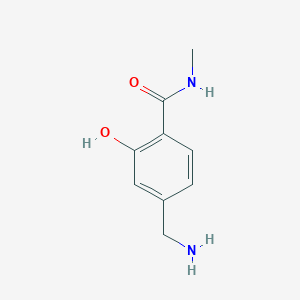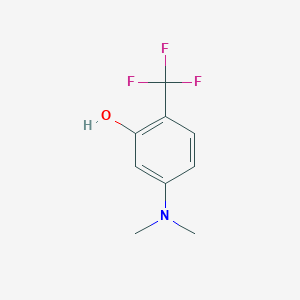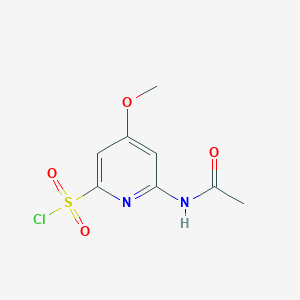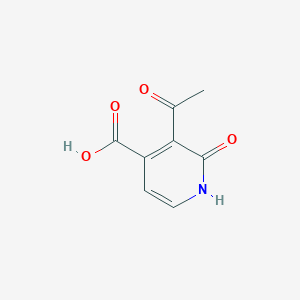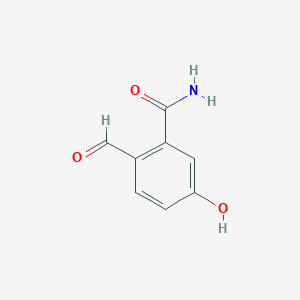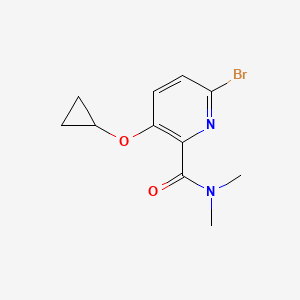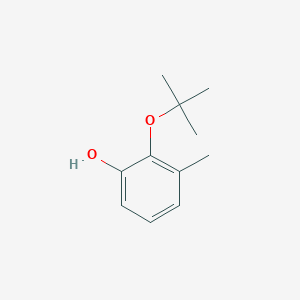
5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.285 g/mol . This compound is part of the nicotinamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide typically involves the reaction of nicotinic acid derivatives with appropriate amines and cyclopropyl reagents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, influencing cellular functions and metabolic processes . The exact pathways and targets are still under investigation, but its structural similarity to other nicotinamide derivatives suggests it may modulate NAD+ dependent reactions .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-4-(methylamino)nicotinamide: Similar in structure but with different methylation patterns.
Nicotinamide: A simpler compound with a broad range of biological activities.
Uniqueness
5-Cyclopropoxy-N-methyl-4-(methylamino)nicotinamide is unique due to its specific cyclopropoxy and methylamino substitutions, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-4-(methylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-12-10-8(11(15)13-2)5-14-6-9(10)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
OMSWSQTUHNIIPD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1C(=O)NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


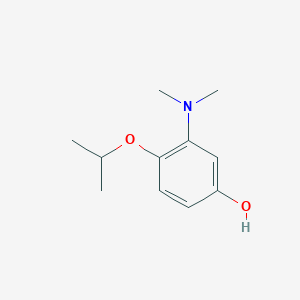
![[1-(Trimethylsilylmethyl)-1H-1,2,4-triazol-5-YL]methanol](/img/structure/B14840329.png)
![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14840333.png)
